molecular formula C13H17N3 B7873899 3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile

3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile

Cat. No.: B7873899
M. Wt: 215.29 g/mol
InChI Key: AEGBFONSTWIARN-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C13H17N3 It is characterized by the presence of a benzonitrile group substituted with a methyl group and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as chloroform or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzonitrile
  • 3-(4-Methylpiperazin-1-yl)benzonitrile
  • 4-(4-Methylpiperazin-1-yl)benzonitrile

Uniqueness

3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile is unique due to the presence of both a methyl group and a 4-methylpiperazin-1-yl group on the benzonitrile ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11-9-12(10-14)3-4-13(11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGBFONSTWIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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